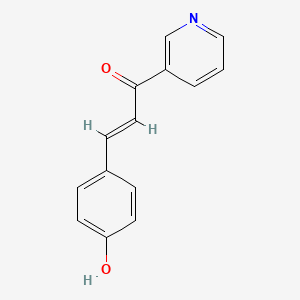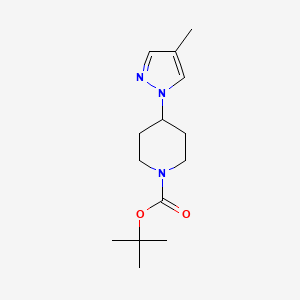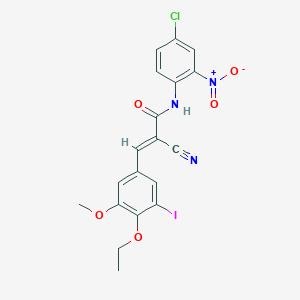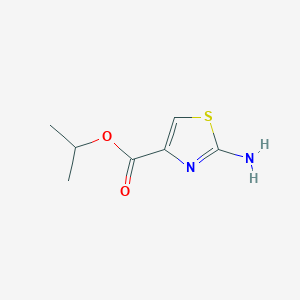![molecular formula C10H9BrN4OS2 B7549862 N-(5-bromopyridin-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B7549862.png)
N-(5-bromopyridin-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-bromopyridin-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide, also known as BPTA, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. BPTA is a small molecule that has been synthesized and studied for its mechanism of action and potential applications in various fields of research.
Wirkmechanismus
The mechanism of action of N-(5-bromopyridin-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. It has also been shown to inhibit the activity of glutathione S-transferases (GSTs), which are proteins that play a role in detoxification.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in vitro. It has been shown to inhibit the growth of cancer cells, as well as the production of pro-inflammatory cytokines. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been shown to increase the sensitivity of cancer cells to chemotherapy drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(5-bromopyridin-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is that it is a small molecule that can easily penetrate cell membranes. This makes it a useful tool for studying the mechanisms of action of various enzymes and proteins in vitro. However, one of the limitations of this compound is that it can be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(5-bromopyridin-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide. One area of focus is in the development of new therapeutic agents for the treatment of cancer and other diseases. This compound has shown promise as an anti-cancer agent, and further studies are needed to determine its efficacy in vivo. Another area of focus is in the study of the mechanisms of action of this compound. Further studies are needed to determine the specific enzymes and proteins that are targeted by this compound, and how it interacts with these targets. Finally, there is a need for further studies to determine the safety and toxicity of this compound, particularly in vivo.
Synthesemethoden
N-(5-bromopyridin-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide can be synthesized using a multi-step process that involves the reaction of several chemical precursors. The first step involves the reaction of 5-bromopyridine-2-carboxylic acid with thionyl chloride to form 5-bromopyridine-2-carbonyl chloride. This intermediate is then reacted with 5-methyl-1,3,4-thiadiazol-2-amine to form the final product, this compound. The synthesis of this compound has been optimized to yield a high purity product with a high yield.
Wissenschaftliche Forschungsanwendungen
N-(5-bromopyridin-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide has been studied for its potential applications in various fields of scientific research. One of the main areas of focus has been in the development of new therapeutic agents for the treatment of various diseases. This compound has been shown to have potential as an anti-cancer agent, as it inhibits the growth of cancer cells in vitro. It has also been studied for its potential as an anti-inflammatory agent, as it inhibits the production of pro-inflammatory cytokines in vitro.
Eigenschaften
IUPAC Name |
N-(5-bromopyridin-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN4OS2/c1-6-14-15-10(18-6)17-5-9(16)13-8-3-2-7(11)4-12-8/h2-4H,5H2,1H3,(H,12,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHCPJSSKORBIDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC(=O)NC2=NC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-3-[3-bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]-N-(2-bromo-4-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B7549798.png)
![Bis[3,4-methylenedioxybenzyl]sulfide](/img/structure/B7549802.png)
![[2-bromo-4-[(E)-3-(4-chloro-2-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-6-methoxyphenyl] naphthalene-1-carboxylate](/img/structure/B7549809.png)
![[2-chloro-4-[(E)-3-(2-chloro-4-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-6-ethoxyphenyl] 4-methoxybenzoate](/img/structure/B7549816.png)
![(E)-2-cyano-3-[3-[(E)-2-cyano-3-oxo-3-(1-phenylethylamino)prop-1-enyl]phenyl]-N-(1-phenylethyl)prop-2-enamide](/img/structure/B7549818.png)

![4-(2,4-difluorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B7549834.png)


![(E)-3-[3-chloro-5-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]-N-(4-chloro-2-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B7549866.png)

![N-(Imidazo[1,2-a]pyridin-2-ylmethyl)benzamide](/img/structure/B7549882.png)
